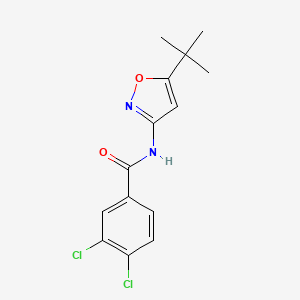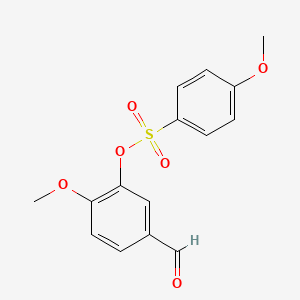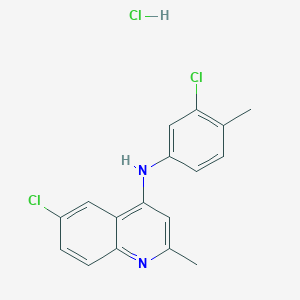![molecular formula C22H32ClN3O2 B4881370 4-chloro-2-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenol](/img/structure/B4881370.png)
4-chloro-2-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenol is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CR845 and is a kappa-opioid receptor agonist. CR845 has been studied for its potential use in treating various medical conditions, including pain, pruritus, and depression.
Mecanismo De Acción
CR845 acts as a kappa-opioid receptor agonist, which produces analgesic effects by inhibiting the release of neurotransmitters involved in pain signaling. Additionally, CR845 has been shown to have anti-inflammatory effects, which may contribute to its analgesic effects. The compound also acts on other receptors, including the mu-opioid receptor, which may contribute to its anti-pruritic effects.
Biochemical and Physiological Effects:
CR845 has been shown to produce analgesic effects in preclinical studies, with a potency similar to that of morphine. Additionally, the compound has been shown to have anti-pruritic effects, reducing itching in animal models. CR845 has also been shown to have anti-inflammatory effects, reducing inflammation in animal models. The compound has been well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CR845 has several advantages for lab experiments, including its high potency and selectivity for the kappa-opioid receptor. The compound is also water-soluble, making it easy to administer in animal studies. However, CR845 has limitations, including its relatively short half-life, which may limit its clinical use. Additionally, the compound has been shown to produce sedative effects at high doses, which may limit its use in some applications.
Direcciones Futuras
For CR845 research include further studies on its potential use in treating pain, pruritus, and depression. Additionally, researchers may explore the use of CR845 in combination with other drugs to enhance its therapeutic effects. Further studies are also needed to understand the long-term safety and efficacy of CR845 in humans. Finally, researchers may explore the use of CR845 in other medical conditions, including addiction and anxiety disorders.
Métodos De Síntesis
The synthesis of CR845 involves several steps, including the reaction of 4-chloro-2-nitrophenol with 4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine-1-carboxylic acid, followed by reduction with sodium borohydride. The final step involves the reaction of the resulting amine with formaldehyde and paraformaldehyde to obtain CR845. The synthesis method has been optimized to produce high yields of pure CR845.
Aplicaciones Científicas De Investigación
CR845 has been extensively studied for its potential use in treating various medical conditions. The compound has been shown to have analgesic effects, making it a potential treatment for pain. Additionally, CR845 has been studied for its anti-pruritic effects, making it a potential treatment for pruritus. CR845 has also been studied for its potential use in treating depression, with promising results in preclinical studies.
Propiedades
IUPAC Name |
[1-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32ClN3O2/c23-19-3-4-21(27)18(15-19)16-24-11-7-20(8-12-24)25-13-5-17(6-14-25)22(28)26-9-1-2-10-26/h3-4,15,17,20,27H,1-2,5-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGPKZLMWPUGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3CCN(CC3)CC4=C(C=CC(=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[1-[(5-Chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[1-({6-[ethyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4881310.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4881319.png)
![2-[1-(4-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B4881326.png)

![methyl 4-chloro-3-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4881344.png)
![5-{2-[(bicyclo[2.2.1]hept-1-ylcarbonyl)oxy]ethyl}-4-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B4881352.png)

![4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4881365.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]acetamide](/img/structure/B4881384.png)
![1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl acetate](/img/structure/B4881388.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4881402.png)
![1-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4881408.png)